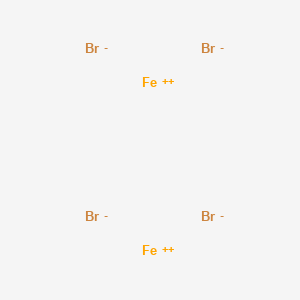
Iron(2+);tetrabromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(2+);tetrabromide can be synthesized through the reaction of iron(II) bromide with bromine in an inert atmosphere. The reaction typically occurs in a solvent such as acetonitrile or tetrahydrofuran. The general reaction is as follows:
FeBr2+Br2→FeBr42−
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of iron with bromine gas. The process requires careful handling of bromine due to its highly reactive and corrosive nature. The reaction is typically carried out in a sealed reactor to prevent the escape of bromine gas.
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+);tetrabromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to iron(III) tetrabromide.
Reduction: It can be reduced back to iron(II) bromide.
Substitution: Bromide ions can be substituted with other ligands such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts in a suitable solvent.
Major Products Formed
Oxidation: Iron(III) tetrabromide (FeBr₃)
Reduction: Iron(II) bromide (FeBr₂)
Substitution: Iron(2+);tetrachloride (FeCl₄²⁻) or Iron(2+);tetraiodide (FeI₄²⁻)
Aplicaciones Científicas De Investigación
Iron(2+);tetrabromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of brominated flame retardants and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of iron(2+);tetrabromide involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo oxidation and reduction, making it a versatile reagent in chemical reactions. The bromide ions can also participate in halide exchange reactions, further expanding its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Iron(II) chloride (FeCl₂)
- Iron(II) iodide (FeI₂)
- Iron(III) bromide (FeBr₃)
Comparison
Iron(2+);tetrabromide is unique due to its specific coordination environment and reactivity. Compared to iron(II) chloride and iron(II) iodide, it has different solubility and reactivity profiles. Iron(III) bromide, on the other hand, has a higher oxidation state and different chemical properties. The unique combination of iron in the +2 oxidation state and four bromide ligands gives this compound distinct characteristics that make it valuable in various applications.
Propiedades
Número CAS |
66468-24-4 |
|---|---|
Fórmula molecular |
Br4Fe2 |
Peso molecular |
431.31 g/mol |
Nombre IUPAC |
iron(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Fe/h4*1H;;/q;;;;2*+2/p-4 |
Clave InChI |
SAAZTPRZAAFRCJ-UHFFFAOYSA-J |
SMILES canónico |
[Fe+2].[Fe+2].[Br-].[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


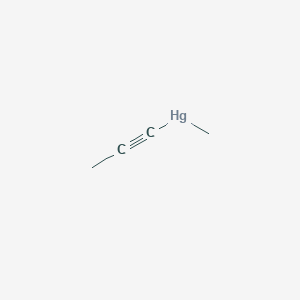


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)



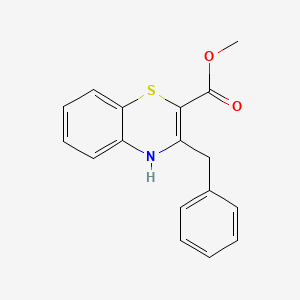

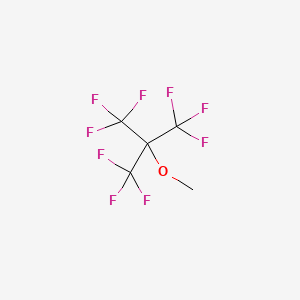
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
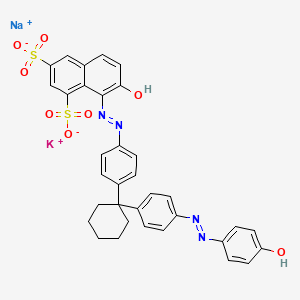
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

